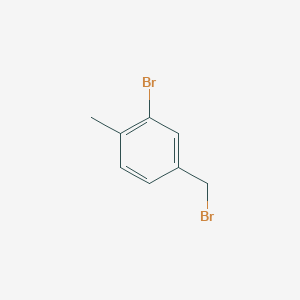

2-Bromo-4-(bromomethyl)-1-methylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-(bromomethyl)-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQPVINTIOVYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624071 | |

| Record name | 2-Bromo-4-(bromomethyl)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259231-26-0 | |

| Record name | 2-Bromo-4-(bromomethyl)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Bromomethyl 1 Methylbenzene and Its Derivatives

Regioselective Bromination Strategies for Methyl-Substituted Arenes

The synthesis of specifically substituted aromatic compounds like 2-Bromo-4-(bromomethyl)-1-methylbenzene presents a significant challenge in organic chemistry, demanding high regioselectivity. The core task involves the selective bromination of the benzylic methyl group on a toluene (B28343) derivative that already contains a bromine atom on the aromatic ring. Chemists must employ strategies that activate the benzylic position for radical substitution while simultaneously preventing competitive electrophilic substitution on the aromatic ring. The choice of brominating agent, reaction conditions, and initiation method is critical to steer the reaction towards the desired product and avoid the formation of isomeric byproducts, such as di- or tri-brominated species or additional ring-brominated compounds.

Radical Bromination at Benzylic Positions using N-Bromosuccinimide (NBS)

The most common and effective method for brominating the benzylic position of alkyl-substituted arenes is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS). mychemblog.commasterorganicchemistry.com This method is highly favored for synthesizing compounds such as this compound from its precursor, 2-bromo-4-methyltoluene. The key advantage of NBS over molecular bromine (Br₂) is its ability to provide a low, constant concentration of Br₂ in the reaction mixture. masterorganicchemistry.commasterorganicchemistry.com This is crucial because high concentrations of Br₂ tend to favor electrophilic addition to the aromatic ring. masterorganicchemistry.com

The mechanism proceeds via a free-radical chain reaction. mychemblog.com The reaction is initiated by the homolytic cleavage of a radical initiator or by light, which generates a bromine radical (Br•). This radical then abstracts a hydrogen atom from the benzylic methyl group, which is the weakest C-H bond, to form a resonance-stabilized benzyl (B1604629) radical and hydrogen bromide (HBr). masterorganicchemistry.com The HBr reacts with NBS to regenerate a molecule of Br₂, which is then attacked by the benzyl radical to form the final product, this compound, and a new bromine radical that continues the chain. mychemblog.commasterorganicchemistry.com This process is typically performed in a non-polar solvent, such as carbon tetrachloride (CCl₄), although safer alternatives like trifluoromethyl)benzene have been developed. masterorganicchemistry.comcommonorganicchemistry.com

Optimization of Reaction Conditions with Radical Initiators (e.g., Azobisisobutyronitrile, Benzoyl Peroxide)

The efficiency of benzylic bromination with NBS is highly dependent on the presence of a radical initiator. commonorganicchemistry.com These initiators are molecules that decompose under heat or light to form free radicals, which then start the chain reaction. mychemblog.com The two most common initiators for this purpose are Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO).

The choice of initiator and the reaction temperature are interlinked, as each initiator has a characteristic temperature range for effective decomposition.

| Initiator | Structure | Typical Temperature | Solvents | Key Characteristics |

| Azobisisobutyronitrile (AIBN) | (CH₃)₂C(CN)N=NC(CN)(CH₃)₂ | 65-85 °C | CCl₄, Cyclohexane, Ethyl Acetate | Decomposes with the loss of N₂ gas, which is a strong thermodynamic driving force. It avoids oxygen-centered radicals which can sometimes lead to side reactions. |

| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 80-100 °C | CCl₄, Benzene (B151609) | The O-O bond is weak and cleaves upon heating. Can sometimes lead to competing reactions due to the reactivity of the resulting benzoyloxy radicals. |

Optimization involves heating the reaction mixture to a temperature that ensures a steady rate of initiator decomposition, thereby maintaining the radical chain process. For instance, a typical procedure involves refluxing the substrate (2-bromo-4-methyltoluene) with NBS and a catalytic amount of AIBN or BPO in a suitable solvent until the starting material is consumed. mychemblog.comcommonorganicchemistry.com

Photobromination Techniques for Enhanced Selectivity and Yield

Photobromination, which uses light to initiate the radical reaction, offers a powerful alternative to thermal initiation. gla.ac.uk Light, particularly in the visible spectrum, can provide the energy needed for the homolytic cleavage of the Br-Br bond, generating the initial bromine radicals required for the chain reaction. masterorganicchemistry.comoup.com This method can often be performed at lower temperatures than thermally initiated reactions, which can enhance selectivity and minimize thermal degradation of reactants or products. google.com

Studies have shown that visible light irradiation of methyl-substituted arenes with NBS in a solvent like benzene can be extremely effective, leading to quantitative yields of the corresponding bromomethyl arenes. oup.com The use of specific light sources, such as blue or UV LEDs, has also been demonstrated as a successful approach. researchgate.net For the synthesis of this compound, a photo-initiated reaction can offer improved yields and a cleaner product profile compared to methods relying solely on thermal initiators like AIBN. gla.ac.uk This is because light provides a more controlled initiation, reducing the likelihood of side reactions that can occur at elevated temperatures. gla.ac.ukscientificupdate.com

Aromatic Ring Bromination Approaches (e.g., Br₂/Lewis Acid Catalysis) in Related Systems

To appreciate the selectivity of radical benzylic bromination, it is essential to understand the alternative reaction pathway: electrophilic aromatic substitution. This reaction adds a bromine atom directly to the aromatic ring. Unlike radical bromination, this process requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), in conjunction with molecular bromine (Br₂). libretexts.orgmasterorganicchemistry.comualberta.ca

The Lewis acid polarizes the Br-Br bond, creating a powerful electrophile (formally "Br⁺") that is strong enough to attack the electron-rich benzene ring and overcome its aromatic stability. libretexts.orgualberta.ca The mechanism involves the attack of the aromatic π-system on the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (a sigma complex). masterorganicchemistry.com A base then removes a proton from the ring, restoring aromaticity and yielding the brominated aromatic product. libretexts.org

For a substrate like 2-bromo-4-methyltoluene, attempting electrophilic aromatic bromination would be synthetically undesirable for producing this compound. The substituents already on the ring (the bromine atom and the methyl group) would direct any incoming electrophile to specific positions, leading to a mixture of isomers. The methyl group is an activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. libretexts.org This would result in bromination at the positions ortho or para to the existing groups, rather than on the desired methyl side-chain. Therefore, the exclusion of Lewis acids and the use of radical conditions are paramount for the selective synthesis of this compound. mychemblog.com

Halogen Exchange Reactions for Bromomethyl Group Introduction

An alternative strategy for introducing the bromomethyl group is through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. societechimiquedefrance.frfrontiersin.org This method involves synthesizing a precursor containing a different halogen at the benzylic position, typically chlorine, and then substituting it with bromine. For example, one could first synthesize 2-bromo-4-(chloromethyl)-1-methylbenzene (B2915624) and then convert it to the desired product. chemicalbook.com

The reaction typically involves treating the chloromethyl compound with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable polar aprotic solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF). wikipedia.org The reaction is an equilibrium process, and its success often relies on driving the equilibrium towards the product side. In the classic Finkelstein reaction, this is achieved by the precipitation of the less soluble sodium chloride from the acetone solvent, effectively removing it from the reaction mixture. organic-chemistry.org

This approach can be advantageous when the corresponding chloromethyl compound is more easily accessible or when direct benzylic bromination leads to undesirable side products. societechimiquedefrance.fr Catalysts, such as quaternary onium salts, can be employed to facilitate the exchange, especially in phase-transfer catalysis systems. societechimiquedefrance.fr

Exploration of Alternative Brominating Agents and their Efficiency

While NBS is the most widely used reagent for benzylic bromination, several other N-bromoamides and alternative agents have been explored for their efficiency and selectivity. gla.ac.uk These reagents can offer advantages in specific applications, such as improved handling, different reactivity profiles, or easier workup procedures.

| Brominating Agent | Abbreviation / Formula | Key Features and Applications |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | A solid, stable, and efficient source of bromine for radical reactions. It is considered a safer alternative to liquid bromine. Its use with a catalyst like ZrCl₄ can prevent competing aromatic ring bromination. scientificupdate.com |

| Tribromoisocyanuric acid | TBCA | A powerful brominating agent that can achieve benzylic bromination without the need for additional catalysts or initiators, offering a potentially safer process. researchgate.net |

| Bromotrichloromethane | BrCCl₃ | Can be used as a source of bromine radicals, particularly in photo-initiated reactions. gla.ac.ukscientificupdate.com |

| Molecular Bromine (Br₂) | Br₂ | Can be used for benzylic bromination under specific conditions, such as high temperatures or photochemical initiation, but selectivity can be lower than with NBS. masterorganicchemistry.comgoogle.com |

The choice of brominating agent depends on the specific substrate and the desired outcome. For a sensitive substrate, a milder or more selective reagent might be preferable. For industrial-scale synthesis, factors like cost, safety, and atom economy become more prominent, driving the exploration of agents beyond the standard laboratory choice of NBS. scientificupdate.com

Multi-Step Synthesis Pathways from Diverse Precursors

The preparation of this compound can be approached from several starting materials, each with its own set of advantages and challenges. The choice of synthetic route often depends on the availability of precursors, desired purity, and scalability of the process.

Synthetic Routes Originating from Toluene Derivatives

A primary and well-established route to this compound begins with 2-bromo-4-methyltoluene. The key transformation in this pathway is the selective bromination of the benzylic methyl group. The Wohl-Ziegler reaction is a classic and effective method for this purpose, employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. researchgate.netmychemblog.commanac-inc.co.jp

The reaction proceeds via a free-radical chain mechanism. mychemblog.com Initiation involves the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the benzylic position of 2-bromo-4-methyltoluene. This generates a resonance-stabilized benzyl radical. The benzyl radical then reacts with a bromine source to form the desired product and a bromine radical, which continues the chain reaction. mychemblog.com A critical aspect of the Wohl-Ziegler reaction is maintaining a low concentration of molecular bromine (Br₂) to prevent competitive electrophilic addition to the aromatic ring. organic-chemistry.orgyoutube.com NBS serves this purpose by providing a slow and continuous source of bromine. masterorganicchemistry.com

Historically, carbon tetrachloride (CCl₄) has been the solvent of choice for this reaction. organic-chemistry.orgwikipedia.org However, due to its toxicity and environmental concerns, greener alternatives have been investigated. Solvents like acetonitrile (B52724) and (trifluoromethyl)benzene have been successfully employed, offering high yields and cleaner reactions. acs.orglookchem.com

| Starting Material | Reagents and Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq.), AIBN (0.04 eq.), 80 °C, 8 h | 1,2-Dichlorobenzene | 92% | researchgate.net |

| Substituted Toluenes | NBS (1.05 eq.), Compact Fluorescent Lamp | Acetonitrile | Good to Excellent | acs.org |

| p-Toluic Acid | NBS, Visible Light | Not Specified | Not Specified | acs.org |

Transformation from Benzylic Alcohols to Bromomethyl Functionalities

An alternative synthetic approach involves the conversion of a benzylic alcohol, specifically (2-bromo-4-methylphenyl)methanol, into the corresponding bromomethyl derivative. This transformation is a fundamental reaction in organic synthesis, and several reagents can effectively achieve this.

Phosphorus tribromide (PBr₃) is a widely used and efficient reagent for converting primary and secondary alcohols to alkyl bromides. commonorganicchemistry.combyjus.com The reaction typically proceeds through an Sₙ2 mechanism. byjus.comvedantu.com The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in a backside attack, leading to the formation of the alkyl bromide with an inversion of stereochemistry if the carbon is chiral. byjus.commasterorganicchemistry.com This method generally provides high yields and avoids the carbocation rearrangements that can occur when using hydrobromic acid. vedantu.com

| Alcohol Type | Reagent | Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Primary and Secondary | PBr₃ | Sₙ2 | High yields, inversion of stereochemistry, avoids carbocation rearrangements. | commonorganicchemistry.combyjus.comvedantu.com |

| General | Appel Reaction (PPh₃, CBr₄) | Sₙ2 | Inversion of stereochemistry. | commonorganicchemistry.com |

| General | SOBr₂ | - | More reactive than SOCl₂, not compatible with pyridine. | commonorganicchemistry.com |

Control of Stoichiometry to Minimize Polybromination Byproducts

A significant challenge in the benzylic bromination of toluene derivatives is the potential for over-bromination, leading to the formation of dibromo- and tribromomethyl byproducts. scientificupdate.com Controlling the stoichiometry of the brominating agent is crucial to maximize the yield of the desired monobrominated product.

The formation of polybrominated species is often a result of the monobrominated product being more reactive towards further bromination than the starting material. To mitigate this, careful control over the concentration of the brominating agent is essential. In the case of the Wohl-Ziegler reaction, the slow and portion-wise or continuous addition of NBS can help maintain a low concentration of bromine radicals, thereby favoring monobromination. scientificupdate.com

Kinetic studies on the monobromination of 2-fluoro-3-nitrotoluene (B1317587) with NBS demonstrated that the continuous addition of an NBS slurry minimized the formation of impurities and polymerization by keeping the solution-phase concentration of Br₂ low. scientificupdate.com This approach highlights the importance of reaction engineering in controlling selectivity.

Advancements in Industrial-Scale Production and Green Chemistry Principles

The industrial production of this compound has seen significant advancements, driven by the need for safer, more efficient, and environmentally sustainable processes. The principles of green chemistry are increasingly being integrated into manufacturing, leading to innovations in reactor technology and bromination methods.

Application of Continuous Flow Reactors for Reaction Control and Scalability

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing. organic-chemistry.org For benzylic brominations, which are often photochemical and can be highly exothermic, flow reactors provide superior control over reaction parameters such as temperature, residence time, and irradiation. acs.orgrsc.org

The small dimensions of microreactors or flow channels lead to a high surface-area-to-volume ratio, enabling efficient heat and mass transfer. rsc.org This enhanced control minimizes the formation of byproducts and improves reaction selectivity. rsc.org Photochemical reactions, in particular, benefit from the uniform light distribution in flow reactors, which is difficult to achieve in large batch reactors. rsc.org

Several studies have demonstrated the successful implementation of continuous flow systems for light-induced benzylic brominations using NBS. acs.orgorganic-chemistry.org These systems often utilize readily available light sources like compact fluorescent lamps (CFLs) and can be easily scaled up by extending the operation time or by using larger reactors. acs.orgorganic-chemistry.org Throughputs of up to 180 mmol h⁻¹ have been achieved for the bromination of phenylacetone, showcasing the potential for industrial-scale production. acs.org Furthermore, a smart dimensioning scale-up strategy has been applied to a photochemical benzylic bromination process, achieving a productivity of 4.1 kg h⁻¹. acs.org

| Substrate | Brominating Agent | Activation | Reactor Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Various Toluenes | NBS | Compact Fluorescent Lamp (CFL) | FEP Tubing | Scalable, avoids hazardous solvents, high yields. | acs.orgorganic-chemistry.org |

| Toluene Derivatives | In situ generated Br₂ (NaBrO₃/HBr) | 405 nm LEDs | Microstructured Photochemical Reactor | High throughput, solvent-free options, excellent mass efficiency. | rsc.orgrsc.org |

| Benzylic Compounds | BrCCl₃ | Photochemical | - | Compatible with electron-rich aromatic substrates. | rsc.org |

Development of Environmentally Benign Bromination Methods (e.g., H₂O₂–HBr Couple)

In line with green chemistry principles, significant efforts have been directed towards developing more environmentally friendly bromination methods that avoid the use of toxic reagents and solvents. One of the most promising approaches is the use of a hydrogen peroxide (H₂O₂)–hydrobromic acid (HBr) system. lookchem.com

The H₂O₂–HBr system has been successfully applied to the selective monobromination of various substituted toluenes at the benzylic position. lookchem.com The reactions are typically carried out in an aqueous system or a two-phase mixture, often without the need for a catalyst. lookchem.comresearchgate.net The use of visible light, such as from an incandescent lamp, can enhance the reaction rate and selectivity. lookchem.com This method presents an efficient, economical, and environmentally friendly alternative to traditional bromination techniques. lookchem.com

| Substrate | Conditions | Selectivity | Key Advantages | Reference |

|---|---|---|---|---|

| Substituted Toluenes (NO₂, Cl, Br, H, CH₃) | H₂O₂-HBr, 60 W incandescent light, 0 °C, CH₂Cl₂ | High selectivity for monobromination | Inexpensive reagents, lower environmental impact, catalyst-free. | lookchem.com |

| Substituted Toluenes (H, Me, tBu, Br, COOEt, COPh, NO₂) | H₂O₂-HBr, 40 W incandescent light, aqueous system | Benzylic bromination | No organic solvent required, haloperoxidase-like system. | researchgate.net |

| Toluene | Sodium bromide, aqueous H₂O₂, visible light | Benzylic bromination | High atomic yield for bromine, simple two-phase system. | researchgate.net |

Mechanistic Investigations of 2 Bromo 4 Bromomethyl 1 Methylbenzene Reactivity

Metal-Catalyzed Cross-Coupling Reactions

The presence of two different C-Br bonds allows 2-Bromo-4-(bromomethyl)-1-methylbenzene to be a versatile substrate in metal-catalyzed cross-coupling reactions, enabling the selective formation of new carbon-carbon bonds.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds using a palladium catalyst to couple an organohalide with an organoboron compound. nih.gov A significant challenge with this compound is achieving chemoselectivity—that is, selectively reacting at either the aryl C(sp²)–Br bond or the benzylic C(sp³)–Br bond.

While the oxidative addition of palladium to aryl halides (C(sp²)–Br) is typically more facile, specific conditions have been developed to promote coupling at the C(sp³)–Br bond. Research has shown that the selective C(sp³)–C(sp²) bond formation can be achieved by carefully choosing the palladium source and ligand. For example, using a combination of Pd(OAc)₂ as the catalyst and a bulky, electron-rich phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃) can favor the reaction of arylboronic acids at the halomethyl position over the aryl halide position. researchgate.net This selectivity allows for the synthesis of functionalized diarylmethane derivatives. researchgate.net

The Ullmann reaction, first reported in 1901, is a classic organometallic reaction that uses copper to couple two aryl halides, forming a biaryl structure. wikipedia.orgthermofisher.com In the case of this compound, the Ullmann reaction would be expected to occur exclusively at the aryl C(sp²)–Br bond. The reaction typically requires high temperatures and stoichiometric amounts of copper powder or activated copper. thermofisher.comorganic-chemistry.org This would produce a symmetrical biaryl compound, leaving the two bromomethyl groups available for subsequent transformations.

Other organometallic coupling methodologies, such as the Heck and Sonogashira reactions, also predominantly react at the C(sp²)–Br bond. The mechanisms of these palladium-catalyzed reactions favor oxidative addition to aryl halides over benzylic halides under standard conditions.

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are profoundly influenced by the choice of the palladium precursor and, most importantly, the ancillary ligand. tcichemicals.com

Palladium Catalysts: Common palladium precursors include Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃. tcichemicals.com Divalent palladium sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species, which then enters the catalytic cycle. tcichemicals.com

Ligand Effects: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the palladium center and modulate its electronic and steric properties.

N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands that form stable palladium complexes with high catalytic activity, often surpassing traditional phosphine ligands. chemistryviews.org

Bidentate ligands , such as XantPhos, can also be employed to control the geometry and stability of the palladium complex, influencing its reactivity and selectivity. nih.gov

The choice of ligand can be the determining factor in controlling which C-Br bond of this compound reacts, thereby directing the outcome of the cross-coupling reaction. acs.org

| Catalyst/Ligand System | Typical Application | Key Characteristics |

| Pd(PPh₃)₄ | General Suzuki, Heck, Sonogashira | Commercially available, well-established, but can have moderate activity. tcichemicals.com |

| Pd(OAc)₂ / P(t-Bu)₃ | Suzuki, Buchwald-Hartwig | Bulky, electron-rich ligand leads to high catalytic activity for challenging substrates. tcichemicals.com |

| [Pd(NHC)Cl₂]₂ | Suzuki, Heck | Forms highly stable and active catalysts, often requiring lower catalyst loadings. chemistryviews.org |

| PdCl₂ / XantPhos | Suzuki, C-N Coupling | Bidentate ligand that can offer high stability and control over the catalytic process. nih.gov |

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. masterorganicchemistry.comlibretexts.org The mechanism involves an initial attack on the electrophile by the nucleophilic π-electron system of the aromatic ring. masterorganicchemistry.com This first step is typically the slow, rate-determining step as it disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system. masterorganicchemistry.comlibretexts.org

When a benzene ring already has substituents, their electronic properties influence both the rate of subsequent EAS reactions and the position (regioselectivity) of the incoming electrophile. libretexts.org Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directors. youtube.com In the case of this compound, the benzene ring has three substituents: a methyl group (-CH₃) at position 1, a bromo group (-Br) at position 2, and a bromomethyl group (-CH₂Br) at position 4. The interplay of these groups dictates the orientation of further substitution.

The available positions for an incoming electrophile are C3, C5, and C6. The directing effects of the existing groups are summarized below:

Methyl Group (-CH₃): Alkyl groups are activating and ortho-, para-directing. libretexts.org They donate electron density through an inductive effect, which stabilizes the carbocation intermediate, particularly when the positive charge is on the methyl-substituted carbon. libretexts.org In this molecule, the methyl group at C1 directs incoming electrophiles to positions C2 (blocked), C6, and C4 (blocked). Therefore, it strongly favors substitution at the C6 position.

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho-, para-directing because their lone pairs can donate electron density through resonance, which helps stabilize the arenium ion intermediate. libretexts.orgyoutube.com The bromo group at C2 directs incoming electrophiles to positions C1 (blocked), C3, and C5.

Bromomethyl Group (-CH₂Br): The bromomethyl group is generally considered a deactivating group. The electronegative bromine atom attached to the methyl group withdraws electron density from the benzene ring via an inductive effect. This deactivation makes substitution less favorable. As a deactivating group, it would primarily direct incoming electrophiles to the meta positions, which are C3 and C5 relative to its own position at C4.

The ultimate position of substitution is determined by the combination of these competing effects. The activating methyl group has the most powerful directing influence among the three. It strongly activates the C6 position. The bromo group directs towards C3 and C5, and the deactivating bromomethyl group also directs towards C3 and C5. Therefore, an incoming electrophile would most likely attack at positions C3, C5, or C6, with the final product distribution depending on the specific reaction conditions and the nature of the electrophile.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference | Favored Positions |

|---|---|---|---|---|---|

| -CH₃ (Methyl) | C1 | Electron-donating (Inductive) | Activating | Ortho, Para | C6 |

| -Br (Bromo) | C2 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | Ortho, Para | C3, C5 |

| -CH₂Br (Bromomethyl) | C4 | Electron-withdrawing (Inductive) | Deactivating | Meta | C3, C5 |

Radical Reaction Pathways and Their Initiators

Radical reactions offer an alternative pathway for the reactivity of this compound, primarily focused on the benzylic position of the bromomethyl group. csbsju.edu The stability of the resulting benzylic radical is a key driving force for these reactions. csbsju.edumasterorganicchemistry.com A benzylic radical is stabilized by resonance, as the unpaired electron can be delocalized into the adjacent benzene ring. masterorganicchemistry.com

The most common radical reaction at a benzylic position is halogenation, specifically bromination. csbsju.edumasterorganicchemistry.com This type of reaction proceeds via a radical chain mechanism consisting of three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the formation of a radical species. This is typically achieved by the homolytic cleavage of a weak bond, often facilitated by an initiator. libretexts.org

Propagation: The newly formed radical abstracts a hydrogen atom from the benzylic carbon, creating a stable benzylic radical. This radical then reacts with a halogen source, such as Br₂, to form the brominated product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. libretexts.org

A variety of initiators can be used to start radical reactions. The choice of initiator depends on the specific reaction conditions and substrate.

| Initiator Type | Examples | Mechanism of Action |

|---|---|---|

| Thermal Initiators | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide | Decompose upon heating to generate radicals. csbsju.edulibretexts.org |

| Photochemical Initiators | Ultraviolet (UV) light | Provides the energy to cause homolytic cleavage of molecules like Br₂. google.com |

| Radical Reagents | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂ to favor radical substitution over competing ionic reactions. csbsju.eduorganic-chemistry.org |

Elimination Reactions Leading to Olefinic and Alkene Structures

Elimination reactions provide a pathway to synthesize alkenes (olefins) from alkyl halides. mgscience.ac.in In the context of this compound, the primary alkyl halide of the bromomethyl group is the reactive site for such transformations. These reactions typically involve the removal of a hydrogen atom from a beta-carbon and a leaving group (in this case, bromide) from the alpha-carbon, leading to the formation of a double bond. mgscience.ac.in

Elimination reactions can proceed through different mechanisms, primarily E1 (unimolecular) and E2 (bimolecular). ksu.edu.salibretexts.org

E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton from the beta-carbon at the same time the leaving group departs. ksu.edu.saucsb.edu The reaction rate is dependent on the concentration of both the substrate and the base. ksu.edu.sa For a primary substrate like the bromomethyl group, the E2 pathway is often favored, especially with a strong, sterically hindered base to minimize competing Sₙ2 substitution reactions. quora.com

E1 Mechanism: This is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate. ksu.edu.saucsb.edu A weak base then removes a proton from an adjacent carbon in a fast second step to form the alkene. ksu.edu.sa While possible, the E1 mechanism is less likely for primary alkyl halides due to the instability of the primary carbocation that would need to form. ucsb.edu

A common outcome of the elimination reaction of benzylic halides, often under basic conditions, is the formation of stilbene (B7821643) derivatives. nih.gov This can occur through an initial elimination to form a reactive vinyl intermediate, which may then dimerize or react with another molecule of the starting material. Various synthetic methods, including Wittig, Horner-Wadsworth-Emmons, and palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reactions, are employed to synthesize stilbenes from appropriate precursors, highlighting the utility of benzylic compounds in forming complex alkene structures. rsc.orgwiley-vch.de

Advanced Applications in Organic Synthesis and As Chemical Intermediates

Role as a Versatile Building Block in Complex Molecular Synthesis

The presence of two different carbon-bromine bonds on the molecule is central to its role as a versatile building block. The bromomethyl group (-CH₂Br) contains a benzylic bromide, which is highly susceptible to nucleophilic substitution (Sₙ2) reactions. In contrast, the bromine atom attached directly to the aromatic ring (an aryl bromide) is relatively unreactive towards nucleophiles but is an ideal handle for organometallic cross-coupling reactions. This allows chemists to use the molecule as a scaffold, introducing different functionalities at two separate points in a controlled manner.

Substituted benzyl (B1604629) bromides are important intermediates in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). adpharmachem.comq100lifesciences.com The 2-bromo-4-methylbenzyl moiety can be incorporated into larger molecular frameworks through the reactive bromomethyl group. This group serves as a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols, which are common functional groups in drug candidates.

For instance, this scaffold can be used to alkylate nitrogen-containing heterocycles, a common structural motif in medicinal chemistry. adpharmachem.com The aryl bromide at the 2-position provides an additional site for diversification. It can be utilized in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions to form new carbon-carbon or carbon-heteroatom bonds. This dual functionality enables the construction of complex molecular architectures required for therapeutic activity. adpharmachem.com

In the field of agrochemicals, halogenated aromatic compounds are precursors to many active ingredients, including herbicides, insecticides, and fungicides. google.com The structural features of 2-Bromo-4-(bromomethyl)-1-methylbenzene make it a suitable intermediate for creating new agrochemical derivatives. The lipophilicity imparted by the methyl group and the bromine atoms can be advantageous for the transport and activity of a potential pesticide. The molecule allows for the attachment of a toxophore or another biologically active unit via the reactive benzylic bromide, while the aryl bromide can be used to modify the compound's properties, such as its environmental persistence or target specificity.

The bifunctional nature of this compound also lends itself to applications in materials science. It can serve as a monomer or a cross-linking agent in the synthesis of specialized polymers. The benzylic bromide can be converted into a polymerizable group or used to initiate certain types of polymerization. Simultaneously, the aryl bromide can be employed in post-polymerization modification, allowing for the grafting of side chains with specific electronic or optical properties onto a polymer backbone. This dual reactivity is valuable for creating well-defined polymeric architectures and functional materials.

Development of Cascade Reactions and One-Pot Synthetic Approaches

The distinct reactivity of the two bromine atoms in this compound—the benzylic bromide being susceptible to nucleophilic substitution and the aryl bromide amenable to metal-catalyzed cross-coupling reactions—makes it an ideal substrate for cascade and one-pot synthetic strategies. These approaches are highly valued in modern organic synthesis for their efficiency, reduction of intermediate isolation steps, and minimization of waste.

Research has explored the development of sequential, one-pot reactions where both bromine functionalities are exploited to build complex molecules rapidly. A typical strategy involves an initial nucleophilic substitution at the more reactive benzylic position, followed by a subsequent transformation at the aryl bromide site.

Table 1: Exemplary One-Pot Reaction Strategy

| Step | Reaction Type | Reactive Site | Reagents/Catalysts | Intermediate/Product |

| 1 | Nucleophilic Substitution | Benzylic Bromide (-CH₂Br) | Various Nucleophiles (e.g., amines, thiols) | Substituted benzyl intermediate |

| 2 | Cross-Coupling Reaction | Aryl Bromide (-Br) | Palladium or Copper catalysts, Coupling Partner | Final complex molecule |

This sequential approach allows for the controlled introduction of different functional groups in a single reaction vessel, streamlining the synthetic process. For instance, a primary amine can first react with the benzylic bromide to form a secondary amine intermediate. Without isolation, the addition of a palladium catalyst and a suitable coupling partner (like a boronic acid or an alkyne) can then facilitate a Suzuki or Sonogashira coupling at the aryl bromide position. Such methodologies significantly enhance synthetic efficiency compared to traditional multi-step procedures.

Synthesis of Novel Heterocyclic Systems Incorporating this compound Moieties

The bifunctional nature of this compound serves as a powerful tool for the synthesis of novel heterocyclic systems, particularly fused-ring structures. The molecule can act as a linchpin, reacting with dinucleophiles or undergoing sequential cyclization reactions to form rings.

One prominent application is in the synthesis of nitrogen- and sulfur-containing heterocycles. The reaction with a molecule containing both a thiol and an amine functionality can lead to the formation of fused thiazine (B8601807) or related heterocyclic structures. The initial reaction typically occurs at the benzylic bromide, followed by an intramolecular cyclization involving the aryl bromide.

Table 2: Synthesis of a Fused Heterocyclic System

| Reactant 1 | Reactant 2 | Reaction Type | Key Steps | Resulting Heterocycle |

| This compound | Amino-thiol (e.g., 2-aminothiophenol) | Sequential Nucleophilic Substitution & Intramolecular Cyclization | 1. S-alkylation at the benzylic position. 2. Intramolecular N-arylation (e.g., Buchwald-Hartwig amination). | Fused benzothiazepine (B8601423) derivative |

This strategy allows for the construction of complex polycyclic scaffolds that are of interest in medicinal chemistry and materials science. The substituents on the benzene (B151609) ring of the starting material become integral parts of the final heterocyclic system, influencing its electronic and steric properties. The versatility of this approach is further enhanced by the possibility of modifying the reaction conditions to control the regioselectivity of the cyclization, leading to a diverse range of heterocyclic isomers. These synthetic routes highlight the importance of this compound as a key intermediate for creating novel and structurally complex chemical entities.

Analytical and Spectroscopic Characterization Techniques for 2 Bromo 4 Bromomethyl 1 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural determination of 2-bromo-4-(bromomethyl)-1-methylbenzene, providing unambiguous evidence of its proton and carbon framework.

¹H NMR Spectral Analysis: Assignment of Aromatic and Benzylic Protons

Proton (¹H) NMR spectroscopy allows for the identification and differentiation of the various hydrogen atoms within the molecule based on their unique electronic environments. The spectrum of this compound is expected to show distinct signals for its aromatic, benzylic, and methyl protons.

The three aromatic protons are chemically non-equivalent and are expected to appear in the typical aromatic region (δ 7.0-7.6 ppm). Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the three substituents on the benzene (B151609) ring. The benzylic protons of the -CH₂Br group are significantly deshielded by the adjacent electronegative bromine atom and the aromatic ring, and are anticipated to resonate as a singlet around δ 4.4-4.6 ppm. The methyl protons (-CH₃) attached to the aromatic ring are expected to appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (H-3) | ~7.4 | Doublet (d) |

| Ar-H (H-5) | ~7.2 | Doublet of doublets (dd) |

| Ar-H (H-6) | ~7.1 | Doublet (d) |

| -CH₂Br (Benzylic) | ~4.5 | Singlet (s) |

| -CH₃ (Methyl) | ~2.4 | Singlet (s) |

Note: Predicted values are based on standard substituent effects in a CDCl₃ solvent.

¹³C NMR Spectral Analysis: Elucidation of Carbon Framework and Substituent Effects

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing detailed information about the carbon skeleton of the molecule. The spectrum for this compound will display eight distinct signals, corresponding to each unique carbon atom.

The chemical shifts of the six aromatic carbons (expected between δ 120-140 ppm) are influenced by the attached substituents. The carbon atom directly bonded to the bromine (C-2, the ipso-carbon) will have its chemical shift significantly affected. The quaternary carbons (C-1 and C-4) will also show distinct shifts based on the attached methyl and bromomethyl groups, respectively. The benzylic carbon (-CH₂Br) is expected to appear in the range of δ 30-35 ppm, while the methyl carbon (-CH₃) will be found at the most upfield region of the spectrum, typically around δ 20-23 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar-C-CH₃) | ~138 |

| C-2 (Ar-C-Br) | ~124 |

| C-3 (Ar-CH) | ~133 |

| C-4 (Ar-C-CH₂Br) | ~137 |

| C-5 (Ar-CH) | ~131 |

| C-6 (Ar-CH) | ~128 |

| -CH₂Br (Benzylic) | ~32 |

| -CH₃ (Methyl) | ~22 |

Note: Predicted values are based on standard substituent effects in a CDCl₃ solvent.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₈H₈Br₂.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, the mass spectrum will exhibit a characteristic triplet of peaks for the molecular ion (M⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. This pattern provides definitive evidence for the presence of two bromine atoms. The calculated monoisotopic mass is approximately 261.90 Da.

The fragmentation of the molecular ion is expected to proceed through several key pathways. A primary fragmentation event is the loss of a bromine radical (Br•) from the benzylic position, which is a facile process that leads to the formation of a relatively stable benzyl-type cation. Another common fragmentation is the cleavage of the C-C bond to lose the entire bromomethyl radical (•CH₂Br).

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z (mass/charge) | Ion Structure | Description |

| 262/264/266 | [C₈H₈Br₂]⁺ | Molecular ion peak cluster (ratio ~1:2:1) |

| 183/185 | [C₈H₈Br]⁺ | Loss of a bromine radical (•Br) |

| 104 | [C₈H₈]⁺ | Loss of two bromine radicals |

| 169/171 | [C₇H₆Br]⁺ | Loss of the bromomethyl radical (•CH₂Br) |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and loss of Br from [C₇H₆Br]⁺ |

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and structural isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Monitoring and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile method for assessing the purity of non-volatile compounds. For brominated aromatic compounds like this compound, a reverse-phase (RP) HPLC method is typically employed. sielc.comsielc.com This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient separation of the target compound from more polar or less polar impurities. wisdomlib.org Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring provides strong chromophoric activity.

This analytical method can be scaled up for preparative HPLC, a technique used to isolate and purify larger quantities of the compound. By using a larger column and increasing the sample load, pure fractions of the target compound can be collected for use as analytical standards or for further synthetic applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile organic compounds. nih.gov It is particularly useful for identifying potential byproducts from the synthesis of this compound, such as isomeric dibromotoluenes or compounds resulting from incomplete bromination.

In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on boiling point and polarity on a long capillary column (e.g., a TG-5SILMS column). nih.gov The separated components then enter the mass spectrometer, which provides mass spectra for each eluting peak. By comparing these spectra to known databases or by analyzing the fragmentation patterns, volatile impurities and isomers can be unambiguously identified, even at trace levels. researchgate.net

Column Chromatography and Thin Layer Chromatography (TLC) in Synthesis Monitoring

Detailed procedures, including the choice of stationary phase (e.g., silica (B1680970) gel), mobile phase composition (eluent system), and resulting Retention Factor (Rf) values for the separation and monitoring of this compound from its precursors and potential byproducts, could not be found. While chromatography is a standard purification and monitoring technique for structurally similar compounds, specific experimental data for this compound is not documented in the searched resources.

Elemental Analysis for Empirical Formula Determination

Experimentally determined elemental analysis data for this compound, which would provide the percentage composition of carbon, hydrogen, and bromine, was not found. This analysis is essential for confirming the empirical formula of a synthesized compound. The theoretical elemental composition for its molecular formula, C8H8Br2, can be calculated, but the article requires detailed research findings, which include experimental validation.

Computational Chemistry and Theoretical Studies of 2 Bromo 4 Bromomethyl 1 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like 2-Bromo-4-(bromomethyl)-1-methylbenzene, DFT calculations would provide significant insights into its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of these orbitals determine where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO is expected to be located primarily on the benzene (B151609) ring, which is rich in electrons. The bromine and methyl substituents would influence the precise location and energy of the HOMO. The LUMO, on the other hand, would likely be associated with the antibonding orbitals of the C-Br bonds, particularly the benzylic C-Br bond of the bromomethyl group, making this site susceptible to nucleophilic attack. A hypothetical data table for FMO energies is presented below to illustrate the type of data that would be generated from a DFT calculation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this specific compound.

DFT calculations are instrumental in modeling the potential energy surfaces of chemical reactions, allowing for the determination of activation energies for various possible reaction pathways. For this compound, which has two different C-Br bonds, competing nucleophilic substitution reactions could be investigated. One pathway would involve the substitution at the benzylic bromine, and the other at the aromatic bromine.

By calculating the energies of the transition states for each pathway, the activation energy can be determined. A lower activation energy would indicate a more favorable reaction pathway. It is generally expected that the substitution at the benzylic position would have a significantly lower activation energy due to the greater stability of the benzylic carbocation intermediate in an SN1-type reaction or the greater accessibility in an SN2-type reaction.

Table 2: Hypothetical Activation Energies for Nucleophilic Substitution on this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|

| Substitution at Bromomethyl Group | 15.2 | 15.2 |

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this specific compound.

Molecular Dynamics Simulations and Kinetic Studies of Reaction Mechanisms

Molecular Dynamics (MD) simulations could provide a deeper understanding of the reaction mechanisms of this compound by simulating the movement of atoms over time. This would allow for the study of the dynamics of the reacting molecules, including the role of solvent molecules and the conformational changes that occur during the reaction. By analyzing the trajectories of the atoms, kinetic information, such as reaction rates, can be derived and compared with experimental data if available.

Solvation Models and Their Influence on Reaction Energetics and Pathways

The solvent in which a reaction is carried out can have a profound effect on the reaction's energetics and pathways. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to account for the influence of the solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule. For reactions involving charged intermediates, such as carbocations in SN1 reactions, polar solvents would be expected to stabilize these intermediates, thereby lowering the activation energy and accelerating the reaction rate. Applying these models to the competing reaction pathways of this compound would provide a more accurate prediction of its reactivity in different solvent environments.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for identification and characterization. For instance, the vibrational frequencies can be calculated and compared with an experimental infrared (IR) spectrum. Similarly, the nuclear magnetic resonance (NMR) chemical shifts for the different hydrogen and carbon atoms in the molecule can be predicted. The electronic transitions can also be calculated to predict the ultraviolet-visible (UV-Vis) absorption spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value |

|---|---|

| IR Frequency (C-Br stretch, benzylic) | 650 cm-1 |

| 1H NMR Chemical Shift (CH2Br) | 4.5 ppm |

| 13C NMR Chemical Shift (CH2Br) | 33 ppm |

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this specific compound.

Advanced Topics in 2 Bromo 4 Bromomethyl 1 Methylbenzene Research

Elucidation of Structure-Reactivity Relationships in Halogenated Benzylic Systems

The reactivity of 2-Bromo-4-(bromomethyl)-1-methylbenzene is fundamentally governed by the electronic and steric effects of its substituents on the benzene (B151609) ring. The presence of two bromine atoms, one directly attached to the aromatic ring and one on the benzylic methyl group, creates a molecule with multiple reactive sites. Benzylic halides are known to be reactive in nucleophilic substitution reactions, proceeding through either an S(_N)1 or S(_N)2 mechanism. The benzylic carbocation intermediate in an S(_N)1 reaction is stabilized by resonance with the benzene ring. quora.com

The substituents on the aromatic ring play a crucial role in modulating this reactivity. The methyl group at position 1 is an electron-donating group, which activates the ring towards electrophilic substitution and can stabilize a positive charge at the benzylic position. Conversely, the bromine atom at position 2 is an electron-withdrawing group via induction but an electron-donating group through resonance. libretexts.org This interplay of electronic effects influences the rate and mechanism of nucleophilic substitution at the benzylic carbon. researchgate.net

Steric hindrance also plays a significant role. nih.gov The ortho-bromo substituent can sterically hinder the approach of a nucleophile to the benzylic carbon, potentially slowing down an S(_N)2 reaction. researchgate.net The relative rates of reaction with different nucleophiles can provide insight into these structure-reactivity relationships.

| Nucleophile | Relative Reaction Rate (Predicted) | Dominant Mechanism (Predicted) | Key Influencing Factors |

|---|---|---|---|

| I⁻ | High | SN2 | Good nucleophile, soft base |

| CN⁻ | Moderate-High | SN2 | Strong nucleophile |

| OH⁻ | Moderate | SN1/SN2 | Strong nucleophile, strong base (potential for elimination) |

| H₂O | Low | SN1 | Weak nucleophile, polar protic solvent favors carbocation formation |

| t-BuO⁻ | Very Low (Substitution) | E2 Elimination | Bulky, strong base favors elimination over substitution |

Development of Stereoselective Synthetic Routes Involving this compound and its Analogs

The development of stereoselective synthetic methods is a major focus in modern organic chemistry, particularly for the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science. rroij.com While this compound itself is achiral, it can be used as a prochiral substrate in reactions that generate a new stereocenter. For example, nucleophilic substitution with a chiral nucleophile or in the presence of a chiral catalyst can lead to the formation of enantioenriched products. nih.gov

Recent advancements in catalysis, including transition-metal catalysis and organocatalysis, have provided powerful tools for achieving high levels of stereoselectivity in such reactions. acs.orgacs.org For instance, the use of chiral ligands in metal-catalyzed cross-coupling reactions of benzylic halides has been shown to be an effective strategy for the synthesis of chiral biaryls and other complex molecules. nih.govrsc.org

The general strategies for achieving stereoselectivity in reactions involving benzylic bromides can be categorized as follows:

Substrate Control: Utilizing a chiral substrate to direct the stereochemical outcome of a reaction.

Reagent Control: Employing a chiral reagent, such as a chiral nucleophile or reducing agent.

Catalyst Control: Using a chiral catalyst to create a chiral environment that favors the formation of one stereoisomer over another.

| Stereoselective Approach | Example Reaction Type | Key Enantiocontrol Element | Potential Product Class |

|---|---|---|---|

| Chiral Nucleophile Addition | SN2 reaction with a chiral amine | Stereochemistry of the nucleophile | Chiral benzylic amines |

| Asymmetric Phase-Transfer Catalysis | Alkylation with a prochiral nucleophile | Chiral phase-transfer catalyst | Enantioenriched alkylated products |

| Transition-Metal Catalyzed Cross-Coupling | Suzuki or Negishi coupling with a chiral organometallic reagent | Chiral ligand on the metal center | Axially chiral biaryls or compounds with a stereogenic benzylic carbon |

| Enzymatic Resolution | Kinetic resolution of a racemic product mixture | Enzyme's stereospecificity | Enantiomerically pure products |

Interplay with Biological Systems: Mechanistic Insights into Molecular Interactions

The biological activity of halogenated aromatic compounds is an area of intense research, with many such compounds exhibiting toxicological or therapeutic properties. The reactivity of the benzylic bromide moiety in this compound makes it a potential alkylating agent, capable of reacting with biological nucleophiles. researchgate.net

Alkylating agents can exert their biological effects by forming covalent bonds with nucleophilic sites in biomolecules such as DNA and proteins. nih.gov The nitrogenous bases of DNA, particularly guanine (B1146940) and adenine, are susceptible to alkylation, which can lead to mutations and genotoxicity. nih.gov Similarly, the nucleophilic side chains of amino acids in proteins (e.g., cysteine, histidine, lysine) can be modified by alkylating agents, potentially altering protein function. nih.gov

The potential for this compound to act as a genotoxic agent is a significant area of investigation. nih.govnih.gov Studies on related halogenated compounds have shown that the presence of halogen substituents can enhance reactivity towards DNA nucleophiles. researchgate.net The covalent binding of such compounds to DNA can be a key event in initiating carcinogenesis. nih.gov

Halogenated aromatic compounds have been shown to modulate the activity of various enzymes and interfere with signal transduction pathways. epa.gov For example, some halogenated compounds can induce or inhibit cytochrome P450 enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds. nih.gov Inhibition of key enzymes can have profound physiological effects. nist.gov

While specific studies on this compound are limited, research on analogous compounds provides a framework for understanding its potential biological effects. Halogenated compounds have been found to inhibit enzymes through covalent modification of active site residues or through non-covalent interactions. nih.gov Furthermore, the disruption of signaling pathways by such compounds can lead to a variety of cellular responses.

Future Directions and Emerging Trends in Halogenated Arene Synthesis and Application

The field of halogenated arene chemistry is continually evolving, with new synthetic methods and applications being developed. researchgate.netnih.gov A key trend is the development of more sustainable and efficient methods for the synthesis of these compounds, including the use of catalysis and green reaction conditions. pku.edu.cnnih.govrsc.org Late-stage functionalization, where a halogen atom is introduced into a complex molecule at a late stage of the synthesis, is a particularly powerful strategy for the rapid generation of new drug candidates and molecular probes. acs.org

The applications of halogenated arenes are also expanding beyond their traditional roles as synthetic intermediates. There is growing interest in the use of these compounds in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials. beilstein-journals.org The unique electronic properties conferred by halogen atoms make them valuable components in the design of functional materials. acs.org Furthermore, the exploration of the biological activities of novel halogenated compounds remains a vibrant area of research, with the potential to discover new therapeutic agents. acs.org

常见问题

Q. How can conflicting data on its thermal stability be reconciled across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。